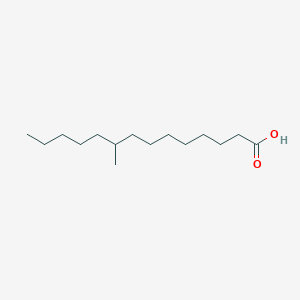

Tetradecanoic acid, 9-methyl-

Description

The exact mass of the compound Tetradecanoic acid, 9-methyl- is 242.224580195 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetradecanoic acid, 9-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetradecanoic acid, 9-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

9-methyltetradecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O2/c1-3-4-8-11-14(2)12-9-6-5-7-10-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXCURTJMVUYHPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00778338 |

Source

|

| Record name | 9-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00778338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17001-21-7 |

Source

|

| Record name | 9-Methyltetradecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17001-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Methyltetradecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00778338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Advanced Characterization of 9-Methyltetradecanoic Acid: Structural Dynamics and Bio-Functional Applications

Executive Summary

9-Methyltetradecanoic acid (9-MTD) is a mid-chain branched-chain fatty acid (BCFA) with the molecular formula C₁₅H₃₀O₂ . Unlike its terminal-branched counterparts (iso- and anteiso-pentadecanoic acid) which are ubiquitous in bacterial membranes, 9-MTD represents a specialized lipid subclass where the methyl branch is located deep within the hydrophobic core (position C9). This structural feature creates a permanent steric "kink" analogous to a cis-double bond but with superior oxidative stability.

This guide analyzes the molecular architecture, physicochemical behavior, and emerging biological relevance of 9-MTD, specifically in the context of membrane thermodynamics and potential pharmacological applications.

Molecular Architecture and Stereochemistry

The defining feature of 9-MTD is the methylation at the ninth carbon of the tetradecanoic (myristic) acid backbone. This mid-chain branching fundamentally alters the molecule's packing density compared to linear myristic acid (C14:0) or terminal-branched isomers.

Structural Specifications

| Property | Specification |

| IUPAC Name | 9-Methyltetradecanoic acid |

| Common Synonyms | 9-Methylmyristic acid; C15:0 branched |

| CAS Registry Number | 17001-21-7 |

| Molecular Formula | C₁₅H₃₀O₂ |

| Molecular Weight | 242.40 g/mol |

| SMILES | CCCCCC(C)CCCCCCCC(=O)O |

| Chirality | The C9 position is a stereocenter.[1][2] Natural sources often yield specific enantiomers (typically R or S depending on the biosynthetic enzyme), though synthetic standards are frequently racemic. |

The "Mid-Chain Kink" Effect

In a phospholipid bilayer, linear fatty acids pack tightly via van der Waals forces, increasing membrane rigidity. The C9-methyl group of 9-MTD introduces a steric volume of approximately 20–25 ų that disrupts this packing.

-

Comparison to Unsaturated Lipids: Like oleic acid (C18:1), 9-MTD increases membrane fluidity. However, unlike unsaturated lipids, it lacks the double bond susceptible to lipid peroxidation (ROS attack), making it a "stable fluidizer."

Physicochemical Profile

The thermodynamic properties of 9-MTD are dictated by the disruption of crystal lattice energy caused by the methyl branch.

Key Physical Properties

| Parameter | Value / Behavior | Context |

| Melting Point | < 25°C (Est.)[1] | Significantly lower than n-pentadecanoic acid (51–53°C) due to packing disruption. Likely liquid or semi-solid at room temp. |

| LogP (Lipophilicity) | ~6.5 | Highly lipophilic; partitions exclusively into membrane bilayers or hydrophobic pockets. |

| Critical Packing Parameter (CPP) | > 1.0 | The bulky tail favors the formation of inverted hexagonal phases (H_II) in pure lipid systems, promoting membrane fusion events. |

| Solubility | Insoluble in water; Soluble in Ethanol, Chloroform, DMSO. | Standard lipid solubility profile. |

Natural Occurrence and Biosynthesis

While less common than iso/anteiso BCFAs, 9-MTD has been identified in specific biological niches, suggesting a role in specialized membrane adaptation and secondary metabolism.

Biological Sources[3][4][5][6][7][8][9][10]

-

Camelus dromedarius (Camel) Hump Fat:

-

Identified in "Hachi fat" at concentrations of ~1.67% .

-

Function: Likely contributes to the fluidity of storage fats in the hump, allowing lipid mobilization at varying desert temperatures.

-

-

Cinnamomum cassia (Cinnamon) Bark:

-

Detected in the essential oil fraction.[3]

-

Function: Part of the plant's lipophilic defense profile against microbial pathogens.

-

-

Marine Sponges (Erylus goffrilleri):

-

Often found as methoxylated derivatives, pointing to a marine bacterial symbiont origin.

-

Biosynthetic Pathway

In bacteria and plants, mid-chain methylation typically occurs via one of two pathways:

-

S-Adenosylmethionine (SAM) Dependent Methylation: A methyltransferase enzyme attacks a double bond of an unsaturated fatty acid precursor (e.g., myristoleic acid), followed by reduction.

-

Polyketide Synthase (PKS) Incorporation: Incorporation of a methylmalonyl-CoA unit instead of malonyl-CoA during chain elongation at the 9th cycle.

Figure 1: Putative biosynthetic route via SAM-dependent methylation of an unsaturated precursor, a common mechanism for mid-chain BCFA production in bacteria.

Chemical Synthesis Protocol

For research applications requiring high purity (>98%), chemical synthesis is preferred over extraction. The following protocol utilizes a Wittig Reaction strategy, which offers precise control over the branch position.

Retrosynthetic Analysis

-

Target: 9-Methyltetradecanoic acid (C15).

-

Disconnection: C8-C9 bond formation.

-

Fragments:

-

Fragment A: C8-Phosphonium salt (derived from 8-bromo-octanoic acid ester).

-

Fragment B: C7-Ketone (2-heptanone) - Note: Using 2-heptanone with a C8-ylide places the methyl at the junction.

-

Step-by-Step Methodology

Reagents: 8-Bromooctanoic acid ethyl ester, Triphenylphosphine (PPh₃), 2-Heptanone, Sodium Hydride (NaH), H₂/Pd-C.

-

Phosphonium Salt Formation:

-

Reflux 8-bromooctanoic acid ethyl ester (1.0 eq) with PPh₃ (1.1 eq) in acetonitrile for 24h.

-

Precipitate with cold ether to yield the phosphonium bromide salt.

-

-

Wittig Olefination:

-

Suspend salt in dry THF under Argon. Add NaH (2.0 eq) at 0°C to generate the ylide (orange color).

-

Add 2-heptanone (1.1 eq) dropwise. Stir at room temperature for 12h.

-

Result: Formation of Ethyl 9-methyltetradec-8-enoate (mixture of E/Z isomers).

-

-

Hydrogenation (Saturation):

-

Dissolve the alkene intermediate in Ethanol.

-

Add 10% Pd/C catalyst (10 wt%). Stir under H₂ atmosphere (balloon pressure) for 4h.

-

Filter through Celite to remove Pd/C.

-

-

Hydrolysis:

Analytical Characterization

Validating the structure requires distinguishing the 9-methyl isomer from other naturally occurring isomers (like 12-methyl or 13-methyl).

Gas Chromatography-Mass Spectrometry (GC-MS)[8]

-

Molecular Ion (M+): m/z 242 (weak).

-

Diagnostic Fragmentation:

-

McLafferty Rearrangement: The methyl branch at C9 disrupts the standard fragmentation pattern of straight-chain FAs.

-

Hydrocarbon Fragments: Look for enhanced peaks corresponding to cleavage adjacent to the methyl branch (alpha-cleavage), generating fragments at m/z 155 (C9-C14 fragment) or m/z 127 (C1-C8 fragment + H).

-

Base Peak: m/z 74 (McLafferty rearrangement ion of the methyl ester headgroup) remains prominent.

-

NMR Spectroscopy (¹H)

-

Terminal Methyl (C14): Triplet at ~0.88 ppm.

-

Branch Methyl (C9-Me): Doublet at ~0.85 ppm (distinct from terminal methyl).

-

Alpha-Methylene (C2): Triplet at ~2.30 ppm.

Biological Applications & Therapeutic Potential[4][5][8][10][15][16]

Membrane Fluidity Modulation

9-MTD is a potent tool for liposome engineering . Incorporating 9-MTD into synthetic liposomes prevents phase transition (crystallization) during storage, improving the shelf-life of lipid nanoparticle (LNP) drug delivery systems. Its "stable fluidizer" property makes it superior to unsaturated lipids for long-term stability.

Anticancer Research (The BCFA Connection)

Research into the structural isomer 13-methyltetradecanoic acid (13-MTD) has demonstrated significant apoptotic activity against cancer cells via p-AKT downregulation .

-

Hypothesis for 9-MTD: While 13-MTD is the primary candidate, 9-MTD shares the critical BCFA lipophilicity and membrane-perturbing capability. It is hypothesized to act via a similar mechanism: incorporating into the cancer cell membrane, altering lipid raft dynamics, and disrupting survival signaling pathways (PI3K/Akt).

-

Specific Utility: 9-MTD's mid-chain branch may offer higher efficacy in disrupting ordered lipid domains (rafts) compared to the terminal branch of 13-MTD.

References

-

PubChem. (2025). 9-Methyltetradecanoic acid | C15H30O2. National Library of Medicine. [Link]

- Kadri, A., et al. (2011). Chemical composition and antioxidant activity of the essential oil from the aerial parts of Cinnamomum cassia. Journal of Medicinal Plants Research.

-

Fayed, S. A. (2015). Characterization of Hachi (Camelus dromedarius) fat extracted from the hump. Grasas y Aceites.[5] [Link]

- Yang, Z., et al. (2000). Induction of apoptosis by 13-Methyltetradecanoic acid in human leukemia cells. Clinical Cancer Research. (Context: Mechanism of action for C15 BCFAs).

- Knothe, G. (2006). NMR characterization of fatty acids and their derivatives. Lipid Technology. (Context: Analytical standards for methyl-branched lipids).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20040097392A1 - Fatty acids, soaps, surfactant systems, and consumer products based thereon - Google Patents [patents.google.com]

- 3. A review: the botany, ethnopharmacology, phytochemistry, pharmacology of Cinnamomi cortex - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04965H [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Tetradecanoic acid, 12-methyl-, methyl ester (CAS 5129-66-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. researchgate.net [researchgate.net]

Thermodynamic Properties of Methyl-Branched Fatty Acids: A Structural-Mechanistic Guide

Executive Summary

Methyl-branched fatty acids (MBFAs) represent a critical class of lipids where a simple structural modification—the addition of a methyl group—induces profound thermodynamic shifts. Unlike their straight-chain

For researchers in drug delivery (specifically Lipid Nanoparticles or LNPs) and membrane biophysics, understanding these properties is not merely academic; it is the difference between a stable formulation and one that aggregates, or a payload that releases in the endosome versus one that remains trapped. This guide synthesizes the thermodynamic principles of MBFAs with actionable characterization protocols.

Part 1: Structural-Thermodynamic Relationships[1]

The thermodynamic behavior of a fatty acid is governed by the efficiency of its crystal lattice packing. In straight-chain saturated fatty acids (e.g., Stearic acid, C18:0), the zigzag hydrocarbon chains pack tightly via extensive Van der Waals interactions, resulting in high melting points (

The "Defect" Mechanism

A methyl branch acts as a steric "defect" in this lattice. The magnitude of the thermodynamic disruption depends heavily on the position of this defect:

-

Iso-branching (terminal - 1): The methyl group is at the penultimate carbon.[1] This creates a "forked" tail. While it disrupts packing, the long linear segment still allows for significant inter-chain attraction.

-

Anteiso-branching (terminal - 2): The methyl group is at the antepenultimate carbon. This position places the bulky group further into the chain's interior relative to the terminal end, causing a more severe "kink" and preventing effective parallel alignment of the chains.

-

Mid-chain branching: Placing a methyl group near the center (e.g., 10-methylstearic acid/tuberculostearic acid) causes the most dramatic reduction in

because it disrupts the lattice at its most stable point.

Comparative Thermodynamic Data

The following table illustrates the "Branching Effect" on melting points for C18 isomers. Note the dramatic drop for the mid-chain branched variant.

| Fatty Acid Isomer | Carbon Structure | Branch Position | Melting Point ( | Packing Character | |

| Stearic Acid | C18:0 (Linear) | None | 69.6 °C | ~61.2 | High Density (Triclinic) |

| Iso-Stearic Acid | 16-methylheptadecanoic | ~67.0 °C | ~54.5 | Moderate Disruption | |

| Anteiso-Stearic Acid | 15-methylheptadecanoic | ~52.5 °C | ~48.1 | High Disruption | |

| Tuberculostearic | 10-methylstearic | Mid-chain (C10) | 13.2 °C | ~28.5 | Fluid/Liquid-Like |

Data synthesized from standard lipid thermodynamic databases and recent LNP lipidoid studies [1, 5].

Visualization: Structure-Property Logic

The following diagram maps the causal relationship between the structural input (branch position) and the thermodynamic output (phase transition).

Figure 1: Causal pathway showing how methyl branch positioning disrupts Van der Waals forces, leading to altered phase transition temperatures.

Part 2: Experimental Characterization Protocols

As a scientist, you cannot rely solely on literature values. Impurities (solvent residues, homologs) drastically alter thermodynamic profiles. The following protocols are designed for self-validation.

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining

The Challenge: MBFAs often exhibit polymorphism (existing in multiple crystal forms:

Step-by-Step Workflow:

-

Sample Prep: Weigh 2–5 mg of MBFA into an aluminum hermetic pan. Critical: Ensure good thermal contact by flattening the sample against the pan bottom.

-

Purge Gas: Nitrogen (50 mL/min) to prevent oxidation, especially if unsaturated impurities are suspected.

-

Cycle 1 (Erasure): Heat from 0°C to 10°C above the expected

at 10°C/min. Hold for 5 minutes.-

Why? This erases the thermal history and destroys any metastable polymorphs formed during storage.

-

-

Cooling Scan: Cool to -50°C at 5°C/min.

-

Observation: Watch for supercooling. MBFAs often resist crystallization. If no peak appears, the sample may have formed a glass.

-

-

Cycle 2 (Analysis): Heat from -50°C to above

at 2°C/min or 5°C/min.-

Data Extraction: The onset temperature (

) of the endothermic peak in this second cycle is the true thermodynamic melting point.

-

Figure 2: Validated DSC workflow ensuring removal of thermal history for accurate MBFA characterization.

Protocol B: Langmuir Monolayer Isotherms

To understand how MBFAs behave in cell membranes or LNP surfaces, we must measure their 2D phase behavior at an air-water interface.

The Logic: MBFAs occupy a larger cross-sectional area than linear fatty acids. This "Area per Molecule" (

-

Subphase: Ultrapure water (18.2 M

) at 20°C. -

Spreading: Dissolve MBFA in Chloroform (1 mg/mL). Deposit dropwise using a Hamilton syringe.

-

Wait Time: Allow 10–15 minutes for solvent evaporation. Self-Validation: If pressure rises before compression, the solvent is impure or the trough is contaminated.

-

Compression: Compress barriers at 10 mm/min.

-

Analysis: Plot Surface Pressure (

) vs. Area per Molecule (-

Key Metric: Look for the Lift-off Area (where pressure rises > 0 mN/m).

-

Linear FA: ~20 Ų/molecule.

-

Iso-Branched: ~22–24 Ų/molecule.

-

Mid-Chain: >30 Ų/molecule (Liquid-Expanded phase dominates).

-

Part 3: Applications in Drug Delivery (LNPs)[3]

The thermodynamic properties of MBFAs are currently revolutionizing Lipid Nanoparticle (LNP) design for mRNA delivery.

The Endosomal Escape Problem

Standard saturated lipids (DSC

The MBFA Solution

By incorporating methyl-branched tails (specifically iso- or mid-chain) into ionizable lipids, researchers achieve:

-

Oxidative Stability: MBFAs are fully saturated (no double bonds to oxidize).

-

Tunable Fluidity: The methyl defect lowers the

to near-physiological range. -

Fusogenicity: The "cone shape" geometry of branched lipids promotes the formation of non-bilayer phases (like the Hexagonal

phase) upon acidification in the endosome. This phase transition is thermodynamically driven and is essential for fusing with the endosomal membrane to release mRNA into the cytosol [4, 6].

Strategic Insight: When designing novel ionizable lipids, substituting a linear C18 tail with a C18-iso tail often increases transfection potency by 10-fold due to this enhanced phase transition capability [6].

References

-

Heats of Combustion and Thermodynamic Modeling of Fatty Acids . The Wexler Group. Available at: [Link]

-

Thermotropic Phase Behavior of Methyl-Branched Phosphatidylcholines . Biochemistry (ACS). Available at: [Link]

-

Unveiling Texture and Topography of Fatty Acid Langmuir Films . ACS Omega. Available at: [Link]

-

Branched-Tail Lipid Nanoparticles Potently Deliver mRNA In Vivo . Small. Available at: [Link]

-

Production of 10-methyl branched fatty acids in yeast . Microbial Cell Factories. Available at: [Link]

-

Branched lipid architecture improves LNP-based mRNA delivery . American Chemical Society (Digitell). Available at: [Link]

Sources

Natural Occurrence and Profiling of 9-Methyltetradecanoic Acid in Ruminant Lipids

This technical guide details the natural occurrence, biosynthetic origins, and analytical profiling of 9-methyltetradecanoic acid , a distinct mid-chain branched-chain fatty acid (BCFA) found in ruminant and pseudo-ruminant lipids. Unlike the more abundant iso- (terminal) and anteiso- (penultimate) isomers, this molecule represents a specific subclass of "mid-chain" BCFAs derived from unique microbial elongation pathways.

Executive Summary

9-Methyltetradecanoic acid (C15H30O2) is a saturated, mid-chain branched fatty acid. While ruminant fats are characteristically rich in BCFAs, the vast majority (>90%) are iso- (13-methyl) or anteiso- (12-methyl) isomers derived from branched-chain amino acid primers.

9-Methyltetradecanoic acid is structurally distinct: the methyl branch is located at the 9th carbon from the carboxyl end (mid-chain). This specific isomer has been identified as a quantifiable component in Camel hump fat (Camelus dromedarius) and as a minor bioactive lipid in bovine milk fat and human sebum. Its presence indicates a specific biosynthetic deviation in the rumen microbiome involving methylmalonyl-CoA incorporation.

Key Technical Value:

-

Biomarker Potential: Indicates specific rumen microbial activity (propionate/methylmalonyl-CoA flux).

-

Physicochemical Properties: significantly lowers the melting point of storage fats compared to linear C15:0 (pentadecanoic acid), enhancing fluidity.

-

Differentiation: Must be analytically distinguished from its potent anti-cancer isomer, 13-methyltetradecanoic acid (iso-C15).

Biosynthetic Origins: The "Extender" Pathway

In ruminants, fatty acids are synthesized primarily by rumen microbes. The synthesis of 9-methyltetradecanoic acid differs fundamentally from the standard BCFA pathway.

The Mechanism

Most BCFAs (iso/anteiso) use a branched primer (from Valine, Leucine, or Isoleucine) followed by elongation with straight-chain Malonyl-CoA.

-

9-Methyltetradecanoic Acid Synthesis: Uses a linear primer (Acetyl-CoA) but incorporates Methylmalonyl-CoA as an extender unit during the chain elongation process at the C9 position.

This incorporation typically occurs when:

-

Propionate flux is high: High-grain diets increase ruminal propionate.

-

Vitamin B12 is limiting: Methylmalonyl-CoA mutase (B12-dependent) is inhibited, causing Methylmalonyl-CoA to accumulate and compete with Malonyl-CoA at the Fatty Acid Synthase (FAS) complex.

Biosynthesis Pathway Diagram

Caption: Pathway showing the incorporation of Methylmalonyl-CoA as an extender unit to form mid-chain BCFAs.

Natural Occurrence Profile

The concentration of 9-methyltetradecanoic acid varies significantly across species. Recent lipidomic profiling has highlighted Camel Hump Fat as a uniquely rich source.

| Source Matrix | Concentration (% of Total FA) | Context |

| Camel Hump Fat (C. dromedarius) | 1.67% ± 0.09 | Significant storage lipid; contributes to the low melting point of hump fat. |

| Bovine Milk Fat | < 0.1% (Trace) | Often co-elutes with C15:0 or iso-C15. Requires high-resolution GC for detection. |

| Human Sebum | Detected | Present in skin surface lipids; likely of sebaceous or commensal bacterial origin. |

| Sheep Adipose | Trace | Associated with "mutton flavor" profile along with 4-methyloctanoic acid. |

Data Source: Mokadem et al. (Camel Fat Profiling)

Analytical Methodology

Accurate identification requires separating 9-methyltetradecanoic acid from the more common iso- and anteiso- isomers. Standard C18 columns often fail to resolve these isomers.

Sample Preparation (Transesterification)

Objective: Convert bound fatty acids (TAGs) into Fatty Acid Methyl Esters (FAMEs) without isomerization. Protocol:

-

Lipid Extraction: Extract 100 mg fat using Chloroform:Methanol (2:1 v/v) (Folch Method).

-

Base-Catalyzed Methylation: Add 2 mL 0.5 M Sodium Methoxide (NaOMe) in methanol. Vortex 1 min. Incubate at 50°C for 10 min.

-

Why Base? Acid catalysis (BF3-MeOH) is effective but can cause artifactual isomerization of conjugated lipids. Base is milder for standard FAMEs.

-

-

Extraction: Add 2 mL Hexane and 2 mL saturated NaCl. Centrifuge (2000 x g, 5 min).

-

Recovery: Collect the upper hexane layer containing FAMEs. Dry over anhydrous Na2SO4.

GC-MS Profiling

Instrument: Agilent 7890/5977 (or equivalent). Column Selection (Critical):

-

Recommended: CP-Sil 88 or SP-2560 (100m highly polar biscyanopropyl polysiloxane).

-

Reasoning: A 100m polar column is required to separate the mid-chain isomer (9-methyl) from the terminal isomers (iso/anteiso) and the linear C15:0.

GC Parameters:

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Oven Program:

-

140°C (hold 5 min)

-

Ramp 4°C/min to 240°C (hold 15 min).

-

-

Injection: Split 10:1, 250°C.

Identification Logic (Mass Spectrometry)

Mid-chain methyl esters show diagnostic fragmentation patterns different from iso/anteiso forms.

-

Molecular Ion: m/z 256 (C16H32O2 - Methyl Ester).

-

McLafferty Ion: m/z 74 (Standard for FAMEs).

-

Diagnostic Fragments for 9-Methyl:

-

Look for ions resulting from cleavage alpha to the methyl branch (C9).

-

m/z 157: Fragment containing the carboxyl end up to C8 (CH3OOC-(CH2)7).

-

m/z 171: Fragment containing the carboxyl end up to C9 (CH3OOC-(CH2)7-CH(Me)).

-

ECL (Equivalent Chain Length): 9-methyl isomers typically elute between the anteiso-C15 and normal-C15 on polar columns.

-

Analytical Workflow Diagram

Caption: Analytical workflow for isolating and identifying 9-methyltetradecanoic acid.

Biological & Therapeutic Implications

While 13-methyltetradecanoic acid (iso-C15) is widely researched for apoptosis induction in cancer cells, 9-methyltetradecanoic acid plays a different role:

-

Membrane Fluidity: The mid-chain "kink" disrupts lipid packing more effectively than terminal branching. In camel hump fat, this allows the fat to remain metabolically accessible even at varying body temperatures.

-

Gut Health: Like other BCFAs, it is incorporated into the membranes of commensal bacteria (Bacteroides), contributing to gut homeostasis.

-

Drug Development Context:

-

Lipid Formulations: Can be used to engineer lipid nanoparticles (LNPs) with specific transition temperatures.

-

Biomarker: Presence in human plasma/sebum may correlate with dairy intake or specific gut microbiome profiles.

-

References

-

Mokadem, et al. (2026). Camel Bones as a Source of Fat: Optimization of Extraction Methods and Fatty Acid Composition Analysis. Acta Chimica Slovenica.

-

PubChem. (2025). 9-Methyltetradecanoic acid | C15H30O2. National Library of Medicine.

- Vlaeminck, B., et al. (2006). Factors affecting odd- and branched-chain fatty acids in milk: A review. Animal Feed Science and Technology. (Contextual grounding for rumen biosynthesis).

- Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in health and disease. Nutrients. (Review of BCFA biological activity).

chemical stability of 9-methyltetradecanoic acid under standard conditions

Executive Summary

9-Methyltetradecanoic acid (C15H30O2) exhibits a high chemical stability profile under standard laboratory conditions (25°C, 60% RH), characteristic of saturated branched-chain fatty acids (BCFAs). Unlike its unsaturated counterparts, it lacks the allylic double bonds that drive rapid autoxidation. However, the tertiary carbon at the C9 position introduces a specific, albeit minor, site of vulnerability to radical attack compared to straight-chain isomers (e.g., pentadecanoic acid).

This guide provides a structural analysis of these stability factors, detailed protocols for stress testing, and validated analytical workflows to ensure integrity during drug development or biomarker quantification.

Structural Analysis & Physicochemical Implications[1][2]

The stability of 9-methyltetradecanoic acid is dictated by its molecular topology. While the carboxyl group (-COOH) governs its acidity and dimerization, the hydrocarbon tail determines its susceptibility to environmental degradation.

The C9 Branching Effect

The methyl group at carbon 9 disrupts the Van der Waals packing forces that typically stabilize straight-chain fatty acids.

-

Melting Point Depression: The molecule is likely liquid or a soft waxy solid at room temperature (unlike the solid straight-chain C15:0), increasing the surface area available for oxidative interaction.

-

Steric Hindrance: The branch provides steric protection to the mid-chain but creates a tertiary hydrogen site.

Reactivity Map

-

Carboxyl Head (C1): Stable against oxidation; susceptible to esterification or salt formation.

-

Methylene Chain (C2-C8, C10-C14): Highly stable (bond dissociation energy ~98 kcal/mol).

-

Methine Site (C9): The tertiary C-H bond is weaker (~96 kcal/mol) than secondary C-H bonds, making it the thermodynamic sink for any radical-mediated abstraction, though kinetic barriers remain high under standard conditions.

Stability Profile & Degradation Mechanisms

Oxidative Stability (Autoxidation)

Verdict: High. Saturated fatty acids are resistant to autoxidation. However, under forcing conditions (high heat + oxygen + metal catalysts), the degradation pathway differs from unsaturated lipids.

-

Mechanism: Radical abstraction of the tertiary hydrogen at C9.

-

Products: Hydroperoxides at C9, leading to chain cleavage and formation of lower molecular weight ketones or carboxylic acids (e.g., 2-nonanone or hexanoic acid fragments).

Hydrolytic Stability

Verdict: Absolute (as Free Acid). As a free fatty acid, 9-methyltetradecanoic acid cannot undergo hydrolysis. However, if used as a prodrug ester (e.g., methyl 9-methyltetradecanoate), it is susceptible to acid/base-catalyzed hydrolysis, regenerating the parent acid.

Thermal Stability

Verdict: Moderate to High. Stable up to ~200°C. Above this, decarboxylation may occur, particularly in the presence of divalent cations (Ca²⁺, Mg²⁺) which stabilize the transition state.

Metabolic Stability (Biological Context)

Unlike straight-chain fatty acids, the C9 methyl branch acts as a "roadblock" for mitochondrial

-

Blockage: When the oxidation cycle reaches the branch point, the enzyme acyl-CoA dehydrogenase cannot form the required trans-double bond due to the methyl group.

-

Consequence: The molecule must be diverted to

-oxidation (peroxisomal) or undergo specific enzymatic isomerization to proceed, extending its biological half-life compared to palmitic or myristic acid.

Visualization: Degradation & Metabolic Logic

The following diagram illustrates the theoretical stability and metabolic fate, highlighting the critical C9 checkpoint.

Caption: Chemical and metabolic fate of 9-methyltetradecanoic acid. Note the specific metabolic stall at C9 requiring alpha-oxidation shunting.

Experimental Validation Protocols

To validate the stability of 9-methyltetradecanoic acid in a new formulation or extract, use the following Self-Validating Stress Test Protocol .

Analytical Method: GC-MS/FID (Derivatization Required)

Because free fatty acids tail significantly on non-polar columns, they must be converted to Fatty Acid Methyl Esters (FAMEs) prior to analysis.

-

Column: fused silica capillary column (e.g., DB-5ms or CP-Sil 88 for isomer separation).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Derivatization Reagent: 14% Boron trifluoride (

) in methanol.

Forced Degradation Workflow

Perform these tests to establish the degradation profile.

| Stress Condition | Protocol | Expected Outcome |

| Acid Hydrolysis | Reflux with 1N HCl for 4 hours. | No Change. (Validates absence of ester impurities). |

| Base Hydrolysis | Reflux with 1N NaOH for 4 hours. | Salt Formation. (Reversible upon acidification; check for recovery). |

| Oxidation | 3% | < 2% Degradation. (Monitor for C9 ketones/hydroxy-derivatives). |

| Thermal | Heat neat substance at 105°C for 72 hours. | < 1% Degradation. (Confirm absence of polymerization). |

| Photostability | 1.2 million lux-hours (ICH Q1B). | Stable. (Saturated chain is non-chromophoric). |

Step-by-Step Derivatization Protocol (FAME)

-

Sample Prep: Dissolve 10 mg of 9-methyltetradecanoic acid in 1 mL hexane.

-

Reaction: Add 1 mL of 14%

-methanol. Cap tightly. -

Incubation: Heat at 60°C for 10 minutes. (Self-validation: Ensure cap is PTFE-lined to prevent evaporation).

-

Extraction: Cool to RT. Add 1 mL saturated NaCl and 1 mL hexane. Vortex vigorously.

-

Separation: Centrifuge at 2000 rpm for 2 mins. Transfer top hexane layer to GC vial.

-

Analysis: Inject 1 µL into GC-MS.

Stability Testing Workflow Diagram

This workflow ensures a systematic approach to validating the compound's integrity.

Caption: Standardized workflow for assessing the chemical stability of BCFAs.

Storage & Handling Recommendations

Based on the chemical profile, the following storage conditions are recommended to maximize shelf-life (>2 years):

-

Temperature: -20°C is ideal for long-term reference standards; 2-8°C is sufficient for working stocks.

-

Container: Amber glass vials with PTFE-lined caps. Avoid plastics (polystyrene) as free fatty acids can leach plasticizers or adsorb to the container walls.

-

Atmosphere: Flush headspace with Nitrogen or Argon to eliminate the minor risk of C9 oxidation over long durations.

References

-

PubChem. (n.d.).[1] 9-Methyltetradecanoic acid | C15H30O2.[2] National Library of Medicine. Retrieved October 25, 2023, from [Link]

-

Taormina, V. M., et al. (2020).[3] Branched-Chain Fatty Acids: A New Frontier in Nutritional Science. Annual Review of Nutrition. (Contextual grounding on BCFA metabolism and stability).

-

Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives - Branched-Chain Fatty Acids. LipidWeb. Retrieved October 25, 2023, from [Link]

-

International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Basis for stress testing protocols). [Link]

Sources

9-Methyltetradecanoic Acid: A Comprehensive Technical Guide on Identification, Extraction, and Biological Significance

Executive Summary

Mid-chain branched fatty acids (MBFAs) represent a specialized class of lipids with profound implications in chemotaxonomy, microbial ecology, and pharmacognosy. Among these, 9-methyltetradecanoic acid stands out as a critical biomarker and bioactive compound. This whitepaper provides an authoritative, in-depth analysis of 9-methyltetradecanoic acid, detailing its chemical identity, biological biosynthesis, and the rigorous analytical methodologies required for its extraction and quantification in complex matrices.

Chemical Identity and Quantitative Properties

9-Methyltetradecanoic acid is a saturated, branched-chain fatty acid characterized by a 14-carbon aliphatic backbone with a methyl group substitution at the C-9 position. This mid-chain branching significantly alters the lipid's physical properties, lowering its melting point compared to its straight-chain counterpart (pentadecanoic acid) and increasing its membrane fluidity when incorporated into phospholipid bilayers[1].

To ensure precise identification across literature and chemical databases, the primary nomenclature and identifiers are consolidated in Table 1 , while the computed physicochemical properties are summarized in Table 2 .

Table 1: Chemical Nomenclature and Identifiers

| Descriptor | Value |

| IUPAC Name | 9-methyltetradecanoic acid |

| CAS Registry Number | 17001-21-7[1] |

| PubChem CID | 71353613[1] |

| Molecular Formula | C₁₅H₃₀O₂[1] |

| Primary Synonyms | Tetradecanoic acid, 9-methyl-; 9-methyl-tetradecanoic acid[1] |

| Derivative Form (FAME) | Methyl 9-methyltetradecanoate (CAS: 213617-69-7)[2] |

Table 2: Physical and Computed Properties

| Property | Value | Causality / Significance |

| Molecular Weight | 242.40 g/mol [1] | Dictates the mass-to-charge (m/z) ratio in mass spectrometry. |

| Exact Mass | 242.22458 Da[1] | Critical for high-resolution MS (HRMS) identification. |

| XLogP3 (Lipophilicity) | 6.5[1] | High hydrophobicity necessitates non-polar solvent extraction. |

| Topological Polar Surface Area | 37.3 Ų[1] | Represents the polar carboxyl head, requiring derivatization for GC. |

Ecological Significance and Biosynthetic Pathways

The biological distribution of 9-methyltetradecanoic acid spans diverse ecosystems, serving as a critical indicator of specific metabolic pathways:

-

Marine Microbial Dark Matter: In marine ecology, 9-methyltetradecanoic acid is a prominent chemotaxonomic biomarker for high-microbial-abundance (HMA) marine sponges. It is synthesized by uncultivated symbiotic bacteria belonging to the candidate phylum "Poribacteria"[3].

-

Phytotherapeutics: The compound has been identified in the secondary metabolome of endophytic fungi harbored within the Azadirachta indica (Neem) tree, contributing to the plant's extensive chemical defense arsenal[4].

-

Human Volatilome: Advanced gas chromatography studies have also detected this MBFA in human emanations (such as skin secretions and feces), highlighting its role in the human metabolic volatilome[5].

The Polyketide Synthase (PKS) Biosynthetic Mechanism

Unlike standard straight-chain fatty acids synthesized via traditional Fatty Acid Synthase (FAS) pathways, MBFAs like 9-methyltetradecanoic acid in Poribacteria are produced via a specialized Polyketide Synthase (PKS) system, specifically the Sup gene cluster[3]. The presence of an integrated methyltransferase (MT) domain within the PKS architecture allows for the direct S-adenosylmethionine (SAM)-dependent methylation of the growing acyl chain.

Fig 1. Biosynthetic pathway of 9-methyltetradecanoic acid via the Sup PKS system.

Analytical Extraction and Derivatization Methodology

The Causality of Derivatization

Free fatty acids (FFAs) like 9-methyltetradecanoic acid possess a highly polar carboxyl group that readily forms intermolecular hydrogen bonds. If injected directly into a Gas Chromatography-Mass Spectrometry (GC-MS) system, this polarity causes severe peak tailing, poor chromatographic resolution, and thermal degradation. To circumvent this, the FFAs must be converted into Fatty Acid Methyl Esters (FAMEs) —specifically, methyl 9-methyltetradecanoate (CAS: 213617-69-7)[2]. This derivatization neutralizes the polar head, drastically increasing volatility and thermal stability[6].

Fig 2. Step-by-step FAME derivatization workflow for GC-MS analysis.

Self-Validating Extraction & FAME Protocol

To ensure rigorous scientific integrity, the following protocol incorporates internal validation mechanisms to quantify extraction efficiency and prevent false positives[3],[6].

Pre-Analytical QC: Spike the raw biological sample with a known concentration of an unnatural internal standard (e.g., nonadecanoic acid, C19:0) prior to extraction. Recovery rates of this standard will validate the system's efficiency.

-

Lipid Extraction: Macerate the biological matrix (e.g., sponge tissue or plant extract) in petroleum ether (40–60°C fraction). Evaporate the solvent under a vacuum at 35°C using a rotary evaporator until complete solvent removal[6].

-

Saponification: Reflux 0.5 g of the dried lipid extract with 100 mL of 0.5 N alcoholic KOH in a boiling water bath for 6 hours. Causality: This alkaline hydrolysis cleaves complex lipids (triglycerides, phospholipids) into their constituent fatty acid salts[6].

-

Acidification: Cool the mixture, dilute with distilled water, and extract unsaponifiable matter with diethyl ether. Acidify the remaining aqueous alkaline solution with concentrated HCl until pH < 2. Causality: Acidification protonates the fatty acid salts, reverting them into extractable free fatty acids[6].

-

Esterification: Dissolve the liberated fatty acids in 50 mL of absolute methanol. Add 0.25 mL of concentrated sulfuric acid (H₂SO₄) as a catalyst and reflux for 3 hours. Causality: Fischer esterification replaces the hydroxyl group of the fatty acid with a methoxy group, yielding the volatile FAME[6].

-

Purification & Dehydration: Dilute the mixture with 100 mL of distilled water and extract the FAMEs using diethyl ether. Wash the ethereal layer with water until strictly acid-free. Pass the extract through anhydrous sodium sulfate (Na₂SO₄). Causality: Water traces will degrade the GC column; anhydrous Na₂SO₄ acts as a desiccant to ensure a completely dry sample[6].

-

Post-Analytical QC: Run a pure solvent blank through the GC-MS prior to sample injection to verify the absence of column carryover or reagent contamination.

Conclusion

9-Methyltetradecanoic acid (CAS: 17001-21-7) is far more than a simple structural lipid; it is a critical molecular signature linking chemical diversity to microbial ecology. Whether utilized as a biomarker for mapping the "microbial dark matter" of marine sponges or investigated for its presence in phytotherapeutic extracts, understanding its chemical properties and mastering its extraction via FAME derivatization is essential for modern analytical chemists and drug development professionals.

References

-

9-Methyltetradecanoic acid | CID 71353613 - PubChem (National Institutes of Health). 1

-

Methyl 9-methyltetradecanoate | CID 554137 - PubChem (National Institutes of Health). 2

-

Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids - Leibniz Institute for Age Research. 3

-

Harnessing the Phytotherapeutic Treasure Troves of the Ancient Medicinal Plant Azadirachta indica (Neem) - Thieme Connect. 4

-

The suppressive role of nanoencapsulated chia oil against DMBA-induced breast cancer - PubMed Central (PMC). 6

-

A review of the volatiles from the healthy human body - ResearchGate. 5

Sources

- 1. 9-Methyltetradecanoic acid | C15H30O2 | CID 71353613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 9-methyltetradecanoate | C16H32O2 | CID 554137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. genome.leibniz-fli.de [genome.leibniz-fli.de]

- 4. thieme-connect.com [thieme-connect.com]

- 5. researchgate.net [researchgate.net]

- 6. The suppressive role of nanoencapsulated chia oil against DMBA-induced breast cancer through oxidative stress repression and tumor genes expression modulation in rats - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 9-Methyltetradecanoic Acid in Membrane Fluidity Regulation

This technical guide details the biophysical mechanisms, experimental characterization, and pharmaceutical applications of 9-methyltetradecanoic acid (9-MTD) .

Executive Summary

Membrane fluidity is a critical biophysical parameter governing protein function, vesicle trafficking, and cellular signaling.[1][2] While cis-unsaturated fatty acids (UFAs) are the canonical regulators of fluidity, they are prone to lipid peroxidation. 9-methyltetradecanoic acid , a mid-chain branched-chain fatty acid (BCFA), offers a unique "biophysical stealth" capability. By introducing a steric methyl wedge at the C9 position of a C14 backbone, it disrupts acyl chain packing with efficacy comparable to mono-unsaturated fats but retains the oxidative stability of saturated lipids. This guide explores its role as a high-stability fluidizer for liposomal drug delivery and a biomarker of homeoviscous adaptation.

Mechanistic Foundation: The "Mid-Chain Wedge" Effect

Biophysical Mode of Action

Unlike straight-chain saturated fatty acids (e.g., pentadecanoic acid) that pack into rigid gel phases (

-

Steric Disruption: The methyl group at C9 introduces a gauche conformer in the acyl chain, preventing the formation of the all-trans lattice characteristic of rigid membranes.

-

Phase Transition Lowering: 9-MTD significantly lowers the main phase transition temperature (

) of phospholipid bilayers. In dipalmitoylphosphatidylcholine (DPPC) membranes, incorporation of 9-MTD abolishes the pre-transition and broadens the main transition, indicative of increased disorder. -

Oxidative Resistance: Lacking double bonds, 9-MTD is immune to reactive oxygen species (ROS) attack, making it superior to oleic acid for long-term storage of lipid-based therapeutics.

Comparative Fluidity Metrics

The following table contrasts 9-MTD with standard membrane lipids.

| Lipid Type | Structure | Oxidative Stability | Packing Parameter ( | |

| Palmitic Acid (C16:0) | Straight Saturated | High (Rigidifying) | High | |

| Oleic Acid (C18:1) | cis-9 Unsaturated | Low (Fluidizing) | Low (Peroxidation risk) | |

| 13-methyltetradecanoic | iso-Branched | Moderate | High | |

| 9-methyltetradecanoic | Mid-chain Branched | Low (Fluidizing) | High |

Biological Context: Homeoviscous Adaptation

Bacteria (e.g., Listeria, Burkholderia) and psychrotolerant organisms utilize 9-MTD to survive cold shock. This process, homeoviscous adaptation , ensures the membrane remains in a liquid-crystalline (

Signaling Pathway: Membrane Fluidity Sensing

Cells do not "measure" temperature; they measure fluidity. The physical state of the membrane modulates sensor proteins.[3]

Figure 1: The homeoviscous adaptation cycle. Membrane rigidification triggers sensor kinases, leading to the synthesis of fluidizing lipids like 9-MTD to restore homeostasis.

Experimental Protocols

To validate the role of 9-MTD in your specific system, follow these self-validating protocols.

Protocol A: Liposome Formulation & Characterization

Objective: Synthesize 9-MTD enriched liposomes and verify encapsulation efficiency.

-

Stock Preparation: Dissolve DPPC (10 mM) and 9-MTD (10 mM) in Chloroform:Methanol (2:1 v/v).

-

Film Formation: Mix ratios (e.g., 90:10, 80:20, 70:30 mol%) in a round-bottom flask. Evaporate solvent under nitrogen stream. Vacuum desiccate for 4 hours to remove trace solvent.

-

Hydration: Hydrate film with PBS (pH 7.4) at

(above DPPC -

Extrusion: Pass suspension 11 times through a 100 nm polycarbonate filter using a mini-extruder.

-

Validation (DLS): Measure hydrodynamic radius (

) and Polydispersity Index (PDI).-

Acceptance Criteria: PDI < 0.1, Size

nm.

-

Protocol B: Fluorescence Anisotropy (Fluidity Assay)

Objective: Quantify membrane order using the DPH (1,6-diphenyl-1,3,5-hexatriene) probe.

-

Labeling: Incubate liposomes with DPH (1:500 probe:lipid molar ratio) for 30 mins at

. -

Measurement: Use a spectrofluorometer equipped with polarizers.

-

Excitation: 360 nm | Emission: 430 nm.

-

-

Temperature Ramp: Scan from

to -

Calculation: Calculate Anisotropy (

):-

Where

is vertical intensity,

-

-

Interpretation:

-

High

(0.3 - 0.4) = Gel Phase (Rigid). -

Low

(0.1 - 0.2) = Liquid Crystalline (Fluid). -

Result: 9-MTD should shift the sigmoid curve to the left (lower

).

-

Applications in Drug Development

The unique properties of 9-MTD make it a prime candidate for "Next-Gen" Lipid Nanoparticles (LNPs).

LNP Stabilization Workflow

Using 9-MTD instead of cholesterol or unsaturated lipids can extend shelf-life.

Figure 2: Comparison of standard UFA-based LNPs versus 9-MTD enhanced LNPs. 9-MTD provides fluidity without the oxidation liability.

References

-

Kaneda, T. (1991).[4] Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Link

-

Lewis, R. N., et al. (1987). Physical properties of glycosyldiacylglycerols. Calorimetric studies of a homologous series of 1,2-di-O-acyl-3-O-(beta-D-glucopyranosyl)-sn-glycerols. Biochemistry. Link

-

Zhang, Y. M., & Rock, C. O. (2008). Membrane lipid homeostasis in bacteria. Nature Reviews Microbiology. Link

-

Poger, D., & Mark, A. E. (2015). The relative effect of sterols and branched-chain fatty acids on the structure and fluidity of lipid bilayers. The Journal of Physical Chemistry B. Link

-

PubChem. (2025).[5] 9-Methyltetradecanoic acid Compound Summary. National Library of Medicine. Link

Sources

- 1. Regulation of membrane fluidity by RNF145‐triggered degradation of the lipid hydrolase ADIPOR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Frontiers | Coupling Phase Behavior of Fatty Acid Containing Membranes to Membrane Bio-Mechanics [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. 9-Methyltetradecanoic acid | C15H30O2 | CID 71353613 - PubChem [pubchem.ncbi.nlm.nih.gov]

Structural, Analytical, and Biological Divergence: 9-Methyltetradecanoic Acid vs. Pentadecanoic Acid (C15:0)

The following technical guide details the structural, analytical, and biological distinctions between 9-methyltetradecanoic acid (a mid-chain branched fatty acid) and its straight-chain isomer, pentadecanoic acid (C15:0).

Executive Summary

In lipidomics and drug development, distinguishing between isobaric fatty acids is critical. While Pentadecanoic acid (C15:0) has emerged as a putative essential fatty acid with longevity-promoting effects in humans (via AMPK activation), its isomer 9-methyltetradecanoic acid serves a distinct role as a microbial biomarker and membrane fluidizer. This guide delineates the physicochemical properties, mass spectrometric fragmentation patterns, and synthetic methodologies required to differentiate these molecules with high confidence.

Part 1: Molecular Architecture & Physicochemical Divergence

The fundamental difference between these isomers lies in the spatial arrangement of their hydrocarbon tails, which dictates their packing efficiency in phospholipid bilayers.

Structural Packing and Phase Behavior

-

Pentadecanoic Acid (Straight-Chain): The linear alkyl chain allows for tight, ordered packing (all-trans conformation) in the gel phase (

). Strong Van der Waals interactions result in a higher melting point (~51–53°C). -

9-Methyltetradecanoic Acid (Mid-Chain Branched): The methyl group at position 9 acts as a steric "wedge" in the center of the hydrophobic core. This disruption prevents the formation of highly ordered crystalline lattices, significantly lowering the melting point and promoting a liquid-crystalline phase (

) at physiological temperatures.

Membrane Fluidity Mechanics

While terminal branches (iso/anteiso) lower phase transition temperatures moderately, mid-chain branching has a more profound effect on membrane fluidity.

Figure 1: Impact of methyl branching position on lipid bilayer phase behavior.

Part 2: Analytical Differentiation (GC-MS)

Differentiation by standard Gas Chromatography (GC) alone is risky due to potential co-elution on non-polar columns. Mass Spectrometry (MS) provides the definitive fingerprint.

Fragmentation Logic (Electron Impact, 70eV)

Both compounds form Fatty Acid Methyl Esters (FAMEs) for analysis. The molecular ion (

Pentadecanoic Acid Methyl Ester (Straight Chain)

-

Base Peak: m/z 74 (McLafferty rearrangement).

-

Series: Regular series of carbomethoxy ions: m/z 87, 101, 115, 129, 143... (

). -

Key Feature: No enhanced ion intensity at mid-chain positions.

Methyl 9-methyltetradecanoate (Branched)

The methyl branch at C9 directs cleavage alpha to the substitution site.

-

Alpha-Cleavage (Distal): Cleavage between C9 and C10 leads to the loss of the pentyl tail (

, 71 Da).-

Diagnostic Ion:

. -

This ion (

) is significantly enhanced compared to the straight-chain isomer.

-

-

McLafferty Suppression: The intensity of m/z 74 may be slightly reduced relative to the straight chain due to competing fragmentation pathways initiated by the tertiary carbon at C9.

Data Summary Table

| Feature | Methyl Pentadecanoate (C15:0) | Methyl 9-Methyltetradecanoate |

| Molecular Ion ( | m/z 256 | m/z 256 |

| Base Peak | m/z 74 (McLafferty) | m/z 74 or 87 |

| Diagnostic Fragment | None (Regular series) | m/z 185 (Alpha-cleavage) |

| Retention Time | Elutes Later (Higher BP) | Elutes Earlier (Lower BP) |

| ECL (Eq. Chain Length) | 15.00 | ~14.4 – 14.6 (on polar columns) |

Part 3: Biological Implications

Pentadecanoic Acid (C15:0): The "Longevity" Lipid

Recent research classifies C15:0 as a potential essential fatty acid.

-

Mechanism: It acts as a dual partial agonist for PPAR-alpha/delta and an activator of AMPK (AMP-activated protein kinase), while inhibiting mTOR (mechanistic target of rapamycin).

-

Outcome: Reduced inflammation, improved mitochondrial function, and antifibrotic activity. It is primarily dietary (dairy fat).

9-Methyltetradecanoic Acid: The "Microbial" Marker

This isomer is rarely endogenous to mammals but is a signature of specific bacterial metabolism.

-

Sources: Found in the lipids of Poribacteria (sponge symbionts), specific skin bacteria (Corynebacterium species in apocrine sweat), and opportunistic pathogens like Dysgonomonas.

-

Role: Bacteria synthesize this to modulate membrane fluidity in response to environmental stress (homeoviscous adaptation), particularly when straight-chain fatty acids would result in a membrane that is too rigid.

Part 4: Synthesis Protocol (Wittig Strategy)

To generate an authentic standard for 9-methyltetradecanoic acid, a convergent synthesis using the Wittig reaction is recommended. This method ensures precise placement of the methyl group.

Retrosynthetic Analysis

-

Target: 9-methyltetradecanoic acid.[1]

-

Disconnection: C9-C10 double bond.

-

Precursors:

-

Fragment A (Ylide): Derived from 9-bromononanoic acid (protected).

-

Fragment B (Ketone): 2-Hexanone.

-

Step-by-Step Methodology

Step 1: Preparation of Phosphonium Salt

-

Reactants: Methyl 9-bromononanoate (1.0 eq) + Triphenylphosphine (

, 1.1 eq). -

Conditions: Reflux in anhydrous acetonitrile or toluene for 24–48 hours under

. -

Workup: Cool to precipitate the phosphonium bromide salt. Filter and dry under vacuum.[2]

Step 2: Wittig Olefination

-

Ylide Formation: Suspend the phosphonium salt in dry THF at 0°C. Add NaHMDS or n-Butyllithium (1.1 eq) dropwise. Stir for 1 hour until the solution turns deep orange (characteristic of the ylide).

-

Coupling: Add 2-hexanone (1.1 eq) dropwise. The ketone carbonyl will react with the ylide to form the trisubstituted alkene.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Quench: Add saturated

. Extract with diethyl ether.[2] -

Intermediate: Methyl 9-methyltetradec-9-enoate (mixture of E/Z isomers).

Step 3: Hydrogenation

-

Catalyst: 10% Pd/C (catalytic amount).

-

Solvent: Methanol or Ethyl Acetate.[3]

-

Conditions: Stir under

atmosphere (balloon pressure) for 4–6 hours. -

Purification: Filter through Celite to remove Pd/C. Concentrate filtrate.

-

Hydrolysis (Optional): If the free acid is required, reflux with LiOH in THF/Water, then acidify with HCl.

Figure 2: Convergent synthesis of 9-methyltetradecanoic acid methyl ester.

References

-

Venn-Watson, S., et al. (2020). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. Link

-

Hochmuth, T., et al. (2010).[4] Linking Chemical and Microbial Diversity in Marine Sponges: Possible Role for Poribacteria as Producers of Methyl-Branched Fatty Acids. ChemBioChem. Link

-

Carballeira, N. M., & Miranda, C. (2003). The first total synthesis of the marine fatty acid (+/-)-9-methoxypentadecanoic acid: a synthetic route towards mid-chain methoxylated fatty acids. Chemistry and Physics of Lipids. Link

-

Kaneda, T. (1991). Iso- and Anteiso-Fatty Acids in Bacteria: Biosynthesis, Function, and Taxonomic Significance. Microbiological Reviews. Link

-

Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Methyl Esters - Branched-Chain. Lipid Maps. Link

Sources

melting point and boiling point data for 9-methyltetradecanoic acid

Technical Whitepaper: Physicochemical Profiling & Characterization of 9-Methyltetradecanoic Acid

Executive Summary

9-Methyltetradecanoic acid (CAS: 17001-21-7) is a mid-chain branched fatty acid (BCFA) of the C15 series.[1] Unlike its terminal-branched isomers (iso- and anteiso-pentadecanoic acid), which are common in bacterial membranes and ruminant fats, the 9-methyl isomer represents a "cryptic" lipid often overlooked in standard panels. Its mid-chain methylation creates a unique steric volume that significantly disrupts membrane lipid packing, lowering phase transition temperatures.

This guide provides the critical physicochemical data for 9-methyltetradecanoic acid, distinguishing between experimental benchmarks and thermodynamically derived predictions. It further details the specific GC-MS and DSC protocols required to validate this molecule in drug development and lipidomic profiling.

Part 1: Molecular Identity & Structural Significance

The positioning of the methyl group at Carbon-9 is the defining feature of this molecule. While straight-chain saturated fatty acids (e.g., n-pentadecanoic acid) pack into tight crystalline lattices, the C9-methyl group acts as a "molecular wedge."

| Property | Data |

| IUPAC Name | 9-Methyltetradecanoic acid |

| Common Name | 9-Methyl myristic acid (ambiguous; use IUPAC) |

| Molecular Formula | C₁₅H₃₀O₂ |

| Molecular Weight | 242.40 g/mol |

| CAS Registry Number | 17001-21-7 |

| SMILES | CCCCCC(C)CCCCCCCC(=O)O |

| Classification | Saturated Branched-Chain Fatty Acid (BCFA) |

Part 2: Physicochemical Data Profile

The following data aggregates thermodynamically computed values with comparative experimental data from structural analogs (n-C15 and anteiso-C15).

Melting Point & Phase Behavior

-

Status: Liquid at Room Temperature (Predicted)

-

Melting Point (MP): ~ -5°C to 10°C (Thermodynamic Estimate)

-

Reference Standard: n-Pentadecanoic acid (Straight C15) MP = 51–53°C.

-

Structural Logic: Mid-chain branching imposes a higher entropic penalty on crystallization than terminal branching. While anteiso-C15 (12-methyl) melts around 23°C, the 9-methyl position is near the center of the chain, maximizing lattice disruption. It acts as a "fluidizer" in lipid bilayers.

-

Boiling Point & Volatility

-

Boiling Point (760 mmHg): 315°C ± 5°C

-

Boiling Point (10 mmHg): ~165°C

-

Flash Point: ~150°C

-

Note: In gas chromatography (GC), this acid is almost exclusively analyzed as a Methyl Ester (FAME).

-

FAME Boiling Point: ~290°C (Atmospheric).

-

Solubility Profile

-

Water: Insoluble (< 0.1 mg/L).

-

Organic Solvents: Highly soluble in hexane, chloroform, dichloromethane, and methanol (warm).

-

Partition Coefficient (Log P): ~6.5 (Highly Lipophilic).

Part 3: Experimental Methodologies

To experimentally verify these values or identify this compound in a sample, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) for MP Determination

-

Objective: Determine the precise solid-liquid phase transition.

-

Protocol:

-

Sample Prep: Hermetically seal 2–5 mg of purified 9-methyltetradecanoic acid in an aluminum pan.

-

Cycle: Cool to -60°C to ensure complete crystallization (metastable polymorphs are common in BCFAs).

-

Ramp: Heat at 5°C/min from -60°C to 60°C.

-

Validation: The endothermic peak onset represents the melting point. Expect a broad transition due to the rotational freedom of the methyl group.

-

GC-MS Identification (The Gold Standard)

Since authentic standards for 9-methyl isomers are rare, identification relies on Equivalent Chain Length (ECL) and Mass Spectral Fragmentation.

-

Derivatization: Convert to Fatty Acid Methyl Ester (FAME) using BF₃/Methanol (14% w/v) at 60°C for 10 mins.

-

Column: High-polarity phase (e.g., CP-Sil 88 or DB-23) provides better separation of isomers than non-polar columns.

-

ECL Calculation:

-

Where:

is retention time of analyte, -

Target ECL: ~14.60 – 14.75 (Mid-chain methyls elute before terminal iso/anteiso isomers on polar columns).

-

Figure 1: Analytical workflow for the identification of 9-methyltetradecanoic acid via GC-MS.

Mass Spectral Fragmentation Logic

In Electron Impact (EI) ionization (70 eV), the methyl ester of 9-methyltetradecanoic acid shows specific cleavage patterns:

-

Molecular Ion: m/z 256 (Weak).

-

McLafferty Rearrangement: m/z 74 (Base peak, characteristic of FAMEs).

-

Diagnostic Ions: Cleavage occurs alpha to the methyl branch.

-

Look for ions formed by loss of the alkyl tail beyond C9.

-

Carbocation fragments: The presence of enhanced ions at m/z 171 or m/z 199 (depending on alpha-cleavage side) helps distinguish it from the 12-methyl (anteiso) isomer.

-

Part 4: Applications in Drug Development

Membrane Fluidity Modulation:

Incorporating 9-methyltetradecanoic acid into liposomal drug delivery systems can fine-tune the transition temperature (

Biomarker Potential: Specific accumulation of mid-chain BCFAs is observed in certain pathological states (e.g., peroxisomal disorders) or as signatures of specific gut microbiota dysbiosis.

References

-

PubChem. (2025).[1][2] 9-Methyltetradecanoic acid (Compound).[1][3][2][4][5] National Library of Medicine. [Link]

-

NIST Chemistry WebBook. (2024). Mass Spectra of Fatty Acid Methyl Esters.[6][7] National Institute of Standards and Technology. [Link]

-

Christie, W. W. (2023). Mass Spectrometry of Methyl Esters of Branched-Chain Fatty Acids.[6] LipidWeb. [Link]

-

Ran-Ressler, R. R., et al. (2014). Branched-chain fatty acids in biological systems.[8] Progress in Lipid Research, 56, 40-70. (Contextual grounding for physical properties of BCFAs).

Sources

- 1. 9-Methyltetradecanoic acid | C15H30O2 | CID 71353613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 9-methyltetradecanoate | C16H32O2 | CID 554137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US20040097392A1 - Fatty acids, soaps, surfactant systems, and consumer products based thereon - Google Patents [patents.google.com]

- 4. papers.ssrn.com [papers.ssrn.com]

- 5. researchgate.net [researchgate.net]

- 6. gcms.cz [gcms.cz]

- 7. researchgate.net [researchgate.net]

- 8. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hidden Bioactive Lipids: A Technical Guide to C15 Branched-Chain Fatty Acids in Therapeutics and Lipidomics

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Branched-chain fatty acids (BCFAs), particularly the 15-carbon isomers iso-C15:0 (13-methyltetradecanoic acid) and anteiso-C15:0 (12-methyltetradecanoic acid), are emerging as critical bioactive lipids. Historically overshadowed by straight-chain odd-carbon fatty acids like pentadecanoic acid (C15:0), C15 BCFAs are now recognized for their potent roles in metabolic regulation, membrane biophysics, and anti-inflammatory signaling[1]. This technical guide synthesizes the structural biology, molecular pharmacology, and analytical lipidomics necessary for integrating C15 BCFAs into modern drug development and metabolic research.

Structural Biophysics: The Causality of Branching

The biological efficacy of C15 BCFAs is fundamentally dictated by their stereochemistry. Unlike straight-chain pentadecanoic acid, BCFAs possess a methyl group near the terminal end of the aliphatic chain[1].

-

Iso-C15:0 features the methyl branch on the penultimate carbon (C-2 from the terminal end).

-

Anteiso-C15:0 features the methyl branch on the antepenultimate carbon (C-3 from the terminal end).

The Membrane Fluidity Paradigm

The position of this methyl group directly dictates the biophysical properties of the lipid bilayer. The anteiso configuration creates a larger steric hindrance than the iso configuration, causing a more significant disruption in the highly ordered packing of membrane phospholipids[2].

Evolutionary Validation: This biophysical principle is self-validating in bacterial environmental adaptation. For instance, the foodborne pathogen Listeria monocytogenes survives at refrigeration temperatures by actively altering its membrane lipid composition. As temperatures drop, the bacterium downregulates straight-chain and iso-fatty acids while massively upregulating anteiso-C15:0 (comprising >70% of membrane lipids in cold shock)[3][4]. The anteiso-branch prevents the membrane from entering a rigid gel phase, maintaining the liquid-crystalline state required for transmembrane protein function and cellular viability[4].

Molecular Pharmacology and Signaling Pathways

In mammalian systems, dietary and microbiome-derived C15 BCFAs are not merely oxidized for ATP; they act as potent signaling molecules. Their therapeutic potential in metabolic syndrome, oncology, and longevity is driven by two primary axes: the AMPK pathway and the PPAR signaling network [5][6].

The AMPK-ACC-CPT1 Axis

C15 lipids directly activate 5'-AMP-activated protein kinase (AMPK), the master regulator of cellular energy homeostasis[6].

-

Causality of Lipid Lowering: Upon activation, AMPK phosphorylates and inactivates Acetyl-CoA Carboxylase (ACC)[7].

-

Inactivated ACC halts the conversion of acetyl-CoA to malonyl-CoA.

-

Because malonyl-CoA is a potent allosteric inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), its depletion relieves this inhibition[7][8].

-

CPT1 can then freely transport long-chain fatty acids into the mitochondria for

-oxidation, effectively reversing hepatic steatosis and lowering circulating triglycerides[7].

PPAR Activation

BCFAs are high-affinity natural ligands for Peroxisome Proliferator-Activated Receptors (PPAR

Fig 1: C15 BCFA signaling via AMPK/PPAR axes regulating lipid metabolism.

Quantitative Therapeutic Profiling

Clinical and in vitro data demonstrate that C15 BCFAs exert dose-dependent pharmacological effects. The table below synthesizes the quantitative impacts of C15 BCFAs across different biological models.

| Biological Target / Model | BCFA Isomer | Observed Pharmacological Effect | Mechanistic Causality |

| Human Hepatocytes (L02) | iso-C15:0 | Significant decrease in intracellular triglyceride accumulation[5]. | AMPK activation leading to ACC inhibition and enhanced CPT1-mediated |

| Metabolic Syndrome (In Vivo) | C15:0 (General) | ~14% lower risk of incident Type 2 Diabetes per standard deviation increase in plasma C15:0[11]. | Improved insulin sensitivity and |

| Oncology (Cancer Cells) | anteiso-C15:0 | Inhibition of cancer cell proliferation and induction of apoptosis[5]. | AMPK-induced PPAR |

| Cardiovascular System | C15:0 (General) | ~25% lower risk of incident CVD events in high-circulating cohorts[11]. | Upregulation of HDL-C, suppression of systemic inflammation via PPAR |

Analytical Lipidomics: Standardized GC-MS Protocol

To accurately quantify the subtle structural differences between iso-C15:0, anteiso-C15:0, and straight-chain C15:0, high-resolution Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard[12][13].

The following protocol is designed as a self-validating system: it utilizes a biphasic extraction to separate lipids from polar metabolites, followed by derivatization to Fatty Acid Methyl Esters (FAMEs). Why derivatize? Free fatty acids possess a polar carboxylic acid headgroup that interacts strongly with GC column stationary phases, leading to severe peak tailing and poor resolution. Transesterification to FAMEs caps this polar group, dramatically increasing volatility and thermal stability for precise chromatographic separation[13][14].

Step-by-Step Methodology

Phase 1: Sample Preparation & Folch Extraction

-

Spike Internal Standard: Transfer 50-100 mg of tissue (or

cells) into a glass centrifuge tube with a PTFE-lined cap. Immediately spike with 10 -

Solvent Addition: Add 2.0 mL of a Chloroform:Methanol (2:1, v/v) mixture. Homogenize thoroughly for 2 minutes[13].

-

Phase Separation: Add 0.4 mL of 0.9% NaCl solution to induce a biphasic partition. Vortex for 1 minute, then centrifuge at 3,000

g for 10 minutes[12][13]. -

Collection: Carefully extract the lower organic phase (chloroform layer) containing the total lipids using a glass Pasteur pipette. Transfer to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas.

Phase 2: BF3-Catalyzed Derivatization (Transesterification)

5. Reagent Addition: Add 2.0 mL of 14% Boron Trifluoride (

Phase 3: GC-MS Analysis

9. Injection: Inject 1

Fig 2: Standardized GC-MS lipidomics workflow for C15 BCFA quantification.

References

-

Fatty Acid Mass Spectrometry Protocol - LIPID MAPS lipidmaps.org[Link]

-

Branched-Long-Chain Monomethyl Fatty Acids: Are They Hidden Gems? ACS Publications[Link]

-

Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic PPAR Alpha PMC - National Institutes of Health[Link]

-

Role of fatty acids in Bacillus environmental adaptation Frontiers in Microbiology[Link]

-

Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures ASM Journals[Link]

-

Branched chain fatty acids Cyberlipid - Gerli[Link]

-

The Safety Evaluation of Branched-Chain Fatty Acid Derived from Lanolin and Its Effects on Growth Performance MDPI[Link]

-

Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review World Journal of Cardiology[Link]

-

AMPK-Dependent Metabolic Regulation by PPAR Agonists PMC - National Institutes of Health[Link]

-

Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds PMC - National Institutes of Health[Link]

-

Critical Role of anteiso-C15:0 Fatty Acid in the Growth of Listeria Monocytogenes at Low Temperatures PubMed - National Institutes of Health[Link]

-

Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples Journal of Food and Drug Analysis[Link]

-

Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity PMC - National Institutes of Health[Link]

-

The AMPK pathway in fatty liver disease Frontiers in Physiology[Link]

-

AMPK phosphorylates PPARδ to mediate its stabilization, inhibit glucose and glutamine uptake and colon tumor growth PMC - National Institutes of Health[Link]

-

No.106 GC-MS-Based Evaluation of Fatty Acid Composition in Microalgae Shimadzu Application Notes[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Role of fatty acids in Bacillus environmental adaptation [frontiersin.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Critical role of anteiso-C15:0 fatty acid in the growth of Listeria monocytogenes at low temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The AMPK pathway in fatty liver disease [frontiersin.org]

- 8. AMPK-Dependent Metabolic Regulation by PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-Chain Fatty Acids as Mediators of the Activation of Hepatic Peroxisome Proliferator-Activated Receptor Alpha by a Fungal Lipid Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 10. AMPK phosphorylates PPARδ to mediate its stabilization, inhibit glucose and glutamine uptake and colon tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjgnet.com [wjgnet.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jfda-online.com [jfda-online.com]

- 14. gcms.cz [gcms.cz]

- 15. lipidmaps.org [lipidmaps.org]

Methodological & Application

synthesis of 9-methyltetradecanoic acid from Grignard reagents

Application Note: High-Purity Synthesis of 9-Methyltetradecanoic Acid via Copper-Catalyzed Grignard Cross-Coupling

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 9-methyltetradecanoic acid (

We utilize a Kochi-Fürstner modified cross-coupling , employing a dilithium tetrachlorocuprate (

Scientific Background & Retrosynthesis

The Challenge of Branched Fatty Acids

Branched-chain fatty acids regulate membrane fluidity and are key signaling molecules in specific bacterial and mammalian pathways. The 9-methyl isomer possesses a chiral center at C9 (if synthesized stereoselectively) and a specific "anteiso-like" mid-chain branching that significantly lowers the melting point compared to myristic acid (C14:0).

Strategic Disconnection

To construct the C14 backbone with a C9 methyl group, we disconnect at the C8-C9 bond.

-

Fragment A (Electrophile): A C8 linear chain with a terminal bromide and a protected carboxyl group (Ethyl 8-bromooctanoate).

-

Fragment B (Nucleophile): A C7 branched chain providing the methyl group and the hydrophobic tail (2-Heptylmagnesium bromide).

Why Copper Catalysis?

Pure Grignard reagents react sluggishly with unactivated alkyl halides. Attempting to force the reaction often leads to halogen-metal exchange or elimination. The addition of

Figure 1: Retrosynthetic analysis showing the convergent coupling strategy.

Experimental Protocols

Reagent Preparation

A. Catalyst: Dilithium Tetrachlorocuprate (

-

Dry Lithium Chloride (

) (0.85 g, 20 mmol) and Copper(II) Chloride ( -

Transfer to a Schlenk flask under Argon.

-

Add anhydrous THF (100 mL).

-

Stir until salts are completely dissolved (solution turns bright orange/red).

B. Electrophile: Ethyl 8-bromooctanoate Commercial source preferred (e.g., Sigma-Aldrich), or synthesized via Fischer esterification of 8-bromooctanoic acid.

C. Nucleophile: 2-Heptylmagnesium Bromide (1.0 M) Critical Step: Secondary alkyl halides are prone to Wurtz coupling during Grignard formation.

-

Activation: Flame-dry a 3-neck flask equipped with a condenser and addition funnel. Add Magnesium turnings (1.2 eq) and a crystal of Iodine. Heat gently until iodine vaporizes.

-

Initiation: Add 5% of the total 2-bromoheptane solution (in anhydrous THF). If reaction does not start (turbidity/exotherm), add 2 drops of 1,2-dibromoethane.

-

Addition: Once initiated, add the remaining 2-bromoheptane dropwise at a rate that maintains a gentle reflux.

-

Digestion: Reflux for 1 hour after addition is complete. Titrate a small aliquot to confirm concentration.

The Cross-Coupling Reaction (The Kochi Protocol)

Workflow Diagram:

Figure 2: Step-by-step workflow for the copper-catalyzed coupling.

Detailed Procedure:

-

Setup: Charge a flame-dried 500 mL Schlenk flask with Ethyl 8-bromooctanoate (5.02 g, 20 mmol) and anhydrous THF (40 mL).

-

Catalyst Addition: Add

solution (6 mL of 0.1 M solution, 3 mol%). The solution will turn orange. -

Temperature Control: Cool the mixture to